molecular formula C23H20F2N4O3 B11578334 7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B11578334
M. Wt: 438.4 g/mol
InChI Key: UCJCYGVXMFAUQM-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions.
  • Introduction of the difluoromethyl group via fluorination reactions.
  • Coupling with 2-ethoxyphenyl and 4-methoxyphenyl groups using palladium-catalyzed cross-coupling reactions.
  • Final carboxamide formation through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and ethoxy groups.

    Reduction: Reduction reactions could target the carboxamide group, potentially converting it to an amine.

    Substitution: The aromatic rings may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or carboxylic acids, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazolo[1,5-a]pyrimidines are known to interact with enzymes, receptors, or other proteins, modulating their activity. This interaction could involve binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 7-(trifluoromethyl)-N-(2-ethoxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-(difluoromethyl)-N-(2-methoxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

The unique structural features of 7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, such as the difluoromethyl group and specific substitution pattern, may confer distinct biological activities and chemical properties compared to similar compounds. These differences could translate to variations in potency, selectivity, and pharmacokinetic profiles.

Properties

Molecular Formula

C23H20F2N4O3

Molecular Weight

438.4 g/mol

IUPAC Name

7-(difluoromethyl)-N-(2-ethoxyphenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C23H20F2N4O3/c1-3-32-20-7-5-4-6-17(20)28-23(30)16-13-26-29-19(21(24)25)12-18(27-22(16)29)14-8-10-15(31-2)11-9-14/h4-13,21H,3H2,1-2H3,(H,28,30)

InChI Key

UCJCYGVXMFAUQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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